molecular formula C13H10N2O2 B186796 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one CAS No. 140413-11-2

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

Katalognummer B186796
CAS-Nummer: 140413-11-2
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: LIBUCSSGWQGTRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one, also known as GSK-3β inhibitor, is a chemical compound that has been widely researched for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

Wirkmechanismus

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one inhibits 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity by binding to its ATP-binding site and preventing the phosphorylation of its substrate proteins. 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Biochemische Und Physiologische Effekte

Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to have various biochemical and physiological effects, including the reduction of amyloid beta plaques in Alzheimer's disease, the stabilization of mood in bipolar disorder, and the induction of apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one in lab experiments include its potent and selective inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for the research and development of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one. These include the optimization of its synthesis method to improve its yield and purity, the development of novel derivatives with improved solubility and bioavailability, the determination of its optimal dosage and administration route in various diseases, and the evaluation of its long-term safety and efficacy in clinical trials. Additionally, further research is needed to elucidate its mechanism of action and downstream signaling pathways, as well as its potential applications in other diseases, such as neurodegenerative disorders, mood disorders, and metabolic disorders.
In conclusion, 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one is a potent inhibitor of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this chemical compound may lead to the discovery of novel treatments for various diseases.

Synthesemethoden

The synthesis of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one involves the reaction of 4-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)pyridine-3-carbonitrile with 1,2-benzisoxazole-3(2H)-one in the presence of a base and a palladium catalyst. The reaction proceeds through a series of intermediate steps, including Suzuki coupling and cyclization, to yield the final product.

Wissenschaftliche Forschungsanwendungen

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been extensively researched for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ activity, which is overexpressed in these diseases and plays a crucial role in their pathogenesis. Inhibition of 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-oneβ by 9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one has been shown to reduce the accumulation of amyloid beta plaques in Alzheimer's disease, stabilize mood in bipolar disorder, and induce apoptosis in cancer cells.

Eigenschaften

CAS-Nummer

140413-11-2

Produktname

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

Molekularformel

C13H10N2O2

Molekulargewicht

226.23 g/mol

IUPAC-Name

9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H10N2O2/c1-8-4-5-10-11(7-8)17-13-9(12(16)15-10)3-2-6-14-13/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

LIBUCSSGWQGTRG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

Kanonische SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)N=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.